molecular formula C6H7N2O3+ B3250129 Pyridinium, 1-methoxy-4-nitro- CAS No. 200799-01-5

Pyridinium, 1-methoxy-4-nitro-

Cat. No. B3250129
CAS RN: 200799-01-5
M. Wt: 155.13 g/mol
InChI Key: VVNFEIIQCRDCLD-UHFFFAOYSA-N
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Description

Pyridinium, 1-methoxy-4-nitro- is a structurally diverse pyridinium salt . Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes . The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .


Molecular Structure Analysis

The molecular formula of Pyridinium, 1-methoxy-4-nitro- is C6H7N2O3+ . Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .


Chemical Reactions Analysis

Pyridinium salts have been extensively used in cyclization reactions for the synthesis of novel heterocyclic compounds . They have been highlighted in terms of their reactivity . The monoalkylation of N-methoxypyridinium salts with alkyl radicals has been reported .

Safety and Hazards

The safety data sheet for a related compound, Pyridinium tribromide, indicates that it causes skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Future Directions

Pyridinium salts have been highlighted for their importance in a wide range of research topics . Recent advances in cyclization reactions involving pyridinium zwitterions have been summarized, highlighting the applications of these zwitterions in the efficient construction of heterocycles . The enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents has been described, allowing direct access to nearly enantiopure chiral dihydro-4-pyridones .

properties

IUPAC Name

1-methoxy-4-nitropyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N2O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNFEIIQCRDCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[N+]1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridinium, 1-methoxy-4-nitro-
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